molecular formula C11H7N3OS B187584 1-(2-Thienylcarbonyl)-1H-benzotriazole CAS No. 301164-69-2

1-(2-Thienylcarbonyl)-1H-benzotriazole

Cat. No. B187584
M. Wt: 229.26 g/mol
InChI Key: NPHXTBJFXYNMCF-UHFFFAOYSA-N
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Description

The compound “1-(2-Thienylcarbonyl)proline” is a molecular structure with the formula C10H11NO3S . Another related compound is “2-(2-Thienylcarbonyl)benzoic acid” with the formula C12H8O3S . These compounds contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Synthesis Analysis

There are various methods for synthesizing thiophene-containing compounds. For example, the condensation of two molecules of 2-(2-thienylcarbonyl)thioacetanilides catalyzed by piperidine yielded thiazole derivatives . Another method involves the reaction of malononitrile with 3-morpholino-3-(2-thienyl)acrylic acid thioanilides .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For example, 1H NMR spectra can provide information about the hydrogen atoms in the molecule .


Chemical Reactions Analysis

Thiophene-containing compounds can undergo various chemical reactions. For example, the reaction of malononitrile with 3-morpholino-3-(2-thienyl)acrylic acid thioanilides furnished 6-amino-1-aryl-4-(2-thienyl)-1,2-dihydro-2-thioxopyridine-5-carbonitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the average mass and mono isotopic mass of “1-(2-Thienylcarbonyl)proline” are 225.264 Da and 225.045959 Da, respectively .

Scientific Research Applications

Corrosion Inhibition

1-(2-Thienylcarbonyl)-1H-benzotriazole (TBTA) has been studied for its corrosion inhibition properties. Kaya et al. (2016) investigated TBTA's effectiveness in preventing aluminum corrosion. The study utilized quantum chemical calculations and molecular dynamics simulations to analyze the adsorption behavior and corrosion inhibition properties of TBTA and related compounds. Their findings indicated that TBTA can effectively inhibit corrosion on aluminum surfaces (Kaya et al., 2016).

Another study by Gopi et al. (2009) examined TBTA as a corrosion inhibitor for metallic copper in a groundwater environment. The study compared TBTA's effectiveness with other benzotriazole derivatives and found that TBTA, in combination with certain surfactants, offered significant corrosion inhibition (Gopi et al., 2009).

Environmental Fate and Transformation

A study by Huntscha et al. (2014) focused on the biological degradation of benzotriazoles, including 1-(2-Thienylcarbonyl)-1H-benzotriazole, in activated sludge. The research aimed to understand the mechanisms and pathways of biotransformation of these compounds in wastewater treatment processes. The study found that TBTA underwent various transformation processes, including oxidation and hydroxylation (Huntscha et al., 2014).

Phototransformation and Photodegradation

Research on the phototransformation of 1H-benzotriazoles, including TBTA, under simulated sunlight conditions was conducted by Weidauer et al. (2016). This study explored the photodegradation processes and identified multiple transformation products, suggesting that sunlight photolysis is a significant degradation pathway for these compounds in aquatic environments (Weidauer et al., 2016).

Synthesis and Chemical Reactions

Katritzky et al. (2004) explored the synthesis of mono- and N,N-disubstituted thioureas and N-acylthioureas using 1-benzotriazole-1-carbothioamide, which relates to the chemical reactivity of TBTA and its derivatives. This research highlights the potential for creating a variety of compounds using TBTA as a starting material or intermediary (Katritzky et al., 2004).

Safety And Hazards

The safety and hazards of these compounds can vary depending on their structure. For example, some compounds are classified as having acute toxicity when ingested .

Future Directions

The future directions in the research of these compounds could involve the development of novel methods for their synthesis, exploring their therapeutic potential, and studying their mechanism of action .

properties

IUPAC Name

benzotriazol-1-yl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c15-11(10-6-3-7-16-10)14-9-5-2-1-4-8(9)12-13-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHXTBJFXYNMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353611
Record name 1-(2-Thienylcarbonyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Thienylcarbonyl)-1H-benzotriazole

CAS RN

301164-69-2
Record name 1-(2-Thienylcarbonyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Thienylcarbonyl)-1H-benzotriazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Cai - 2006 - search.proquest.com
Benzotriazole is a widely used synthetic auxiliary to many synthetic applications. We developed convenient and efficient methods for preparing benzotriazole derivatives and used them …
Number of citations: 2 search.proquest.com

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